FP0429
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
870860-41-6 |
|---|---|
Molecular Formula |
C10H12N2O7 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
(2S,4S)-4-amino-1-[(E)-3-carboxyprop-2-enoyl]pyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C10H12N2O7/c11-10(9(18)19)3-5(8(16)17)12(4-10)6(13)1-2-7(14)15/h1-2,5H,3-4,11H2,(H,14,15)(H,16,17)(H,18,19)/b2-1+/t5-,10-/m0/s1 |
InChI Key |
ZALHFQNLXQORTH-FGLATXDZSA-N |
Isomeric SMILES |
C1[C@H](N(C[C@@]1(C(=O)O)N)C(=O)/C=C/C(=O)O)C(=O)O |
Canonical SMILES |
C1C(N(CC1(C(=O)O)N)C(=O)C=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FP0429; FP 0429; FP-0429. |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Amino Pyrrolidine Tricarboxylic Acids Aptcs Including Fp0429
Synthetic Methodologies for Pyrrolidine-2,4-dicarboxylic Acid Scaffolds
The construction of the pyrrolidine-2,4-dicarboxylic acid core, a key component of APTCs, can be achieved through various synthetic routes.
Hydrolysis-Based Approaches for Ester Precursors
Hydrolysis of ester precursors is a common strategy for generating the carboxylic acid functionalities in pyrrolidine (B122466) scaffolds. For instance, the hydrolysis of diethyl esters, such as diethyl thiazolidine-2,4-dicarboxylate, under basic conditions followed by acidification can yield the corresponding dicarboxylic acid. Cesium carbonate in aqueous methanol (B129727) has been reported as a reagent for such hydrolysis reactions. Another example involves the ester hydrolysis of a compound like methyl (S)-3-(2-amino-2-oxoethyl)hexanoate using aqueous hydrochloric acid to obtain (S)-3-(2-amino-2-oxoethyl)hexanoic acid with high chiral purity. google.com The hydrolysis of ester groups is also a step in the synthesis of cis-pentacyclic systems formed via intramolecular [3+2] cycloaddition. mdpi.com Furthermore, acid-mediated hydrolysis of esters has been used to afford proline derivatives suitable for peptide synthesis. nih.gov
Catalytic Hydrogenation of Olefinic Intermediates
Catalytic hydrogenation is a crucial method for reducing carbon-carbon double bonds in olefinic intermediates to saturated systems, which is relevant for establishing the pyrrolidine ring or modifying substituents. Asymmetric hydrogenation methods are employed to synthesize chiral molecules, including those with pyrrolidine rings. ajchem-b.com For example, the hydrogenation of enamines derived from pyrrolidines can achieve high enantiomeric excess using specific catalysts like iridium phosphoramidite (B1245037) or rhodium phosphonite. ajchem-b.com Palladium on carbon has been used for the hydrogenation of 2-pyrroline derivatives to yield pyrrolidines. mdpi.com Catalytic hydrogenation can also be a step in the synthesis of protected proline derivatives. nih.gov
Acylation of L-Proline Derivatives
L-Proline, being a readily available and enantiomerically pure starting material with an inherent (2S) configuration, serves as a valuable precursor for the synthesis of substituted pyrrolidines. Acylation of L-proline derivatives is a direct approach to introduce new functionalities onto the pyrrolidine nitrogen or other positions. A practical route involves the acylation of L-proline with chloroacetyl chloride. This reaction, typically carried out in tetrahydrofuran, leads to the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. Acylation reactions can also be performed on hydroxyproline-containing peptides on solid phase to introduce diverse functional groups. nih.gov The selective acylation of proline derivatives has also been reported. researchgate.netresearchgate.net
Stereochemical Control and Diastereomer Separation in FP0429 Synthesis
Controlling the stereochemistry is paramount in the synthesis of chiral molecules like this compound, which possesses multiple stereogenic centers. Asymmetric induction, the preferential formation of one stereoisomer over others, is a key concept in asymmetric synthesis. This can be influenced by chiral features in the substrate, reagent, catalyst, or environment. york.ac.ukwikipedia.org Strategies for achieving stereochemical control include the use of chiral auxiliaries, chiral catalysts, and substrate design. york.ac.uknumberanalytics.com Diastereomers, which are stereoisomers that are not enantiomers, have different physical properties such as melting points and solubilities, which allows for their separation by conventional methods like chromatography and crystallization. york.ac.uk In the context of pyrrolidine-2,4-dicarboxylic acid synthesis, the separation of diastereomers via successive crystallizations using mixtures of water and methanol has been reported to isolate specific configurations like (2S,4R) or (2S,4S).
Parallel Chemistry Approaches in APTC Library Development
Parallel chemistry is a widely adopted strategy in drug discovery and chemical research for the rapid and efficient synthesis of compound libraries. spirochem.comasynt.com This approach involves performing multiple reactions simultaneously, allowing for the generation of diverse sets of molecules with variations in substituents and functional groups. spirochem.comasynt.com Parallel synthesis is crucial for initial hit identification and subsequent lead optimization by enabling the exploration of a broader chemical space. spirochem.com APTCs, including this compound, have been designed and synthesized using parallel chemistry approaches to generate libraries for screening against targets like metabotropic glutamate (B1630785) receptors. nih.govresearchgate.netmolaid.com This methodology accelerates the process of identifying compounds with desired biological activity. spirochem.comasynt.com Parallel synthesis platforms can operate in various formats, including 24/96-well plates, and can be applied to both solution-phase and solid-phase synthesis. spirochem.com The efficiency of parallel synthesis is enhanced by factors such as access to large inventories of building blocks and knowledge of their reactivity. enamine.net
Molecular Pharmacology and Receptor Selectivity of Fp0429
Agonist Activity at Specific Metabotropic Glutamate (B1630785) Receptor Subtypes
FP0429 exhibits differential agonist activity among the group III mGlu receptor subtypes, particularly at mGlu4 and mGlu8 receptors.
Studies have consistently demonstrated that this compound acts as a full or almost full agonist at human mGlu4 receptors. This activity has been assessed through functional assays such as intracellular calcium mobilization. The interaction of this compound with the mGlu4 receptor involves specific residues within the binding site, notably Ser157 and Gly158, which are believed to play important roles in ligand binding and receptor activation by allowing optimal positioning of the agonist in the Venus FlyTrap (VFT) domain, leading to a fully closed state of the VFT.
In contrast to its effect at mGlu4, this compound functions as a weak and partial agonist at wild-type mGlu8 receptors. The difference in efficacy between mGlu4 and mGlu8, despite their high homology, has been investigated. Site-directed mutagenesis studies focusing on residues that differ between the mGlu4 and mGlu8 binding sites, such as the equivalent positions of Ser157 and Gly158 in mGlu4 (which are Alanine (B10760859) residues in mGlu8), have provided insight into this differential activity. The presence of a methyl group in mGlu8 (Alanine instead of Glycine) is thought to weaken interactions with residues in lobe II of the VFT, potentially resulting in a less stable or partially closed VFT form, which leads to partial receptor activation.
This compound has been shown to be selective against group I and group II mGlu receptor subtypes. This selectivity is a key characteristic that distinguishes it as a group III mGlu agonist. Group I mGlu receptors (mGlu1 and mGlu5) couple to Gq, while Group II (mGlu2 and mGlu3) and Group III receptors couple to Gi/o. The selective activity of this compound towards group III receptors highlights its potential as a tool for studying the specific physiological roles mediated by this group of receptors.
Partial Agonism at Wild-Type mGlu8 Receptors
Quantitative Assessment of Ligand Efficacy and Potency (e.g., pEC50, EC50 values)
The potency and efficacy of this compound at mGlu4 and mGlu8 receptors have been quantitatively assessed through functional assays. Potency is often expressed as the half maximal effective concentration (EC50) or its negative logarithm (pEC50), which represents the concentration of a compound required to elicit a response halfway between the baseline and the maximum effect.
Reported values for this compound's potency at human mGlu4 and mGlu8 receptors are summarized in the table below:
| Receptor Subtype | Species | Parameter | Value | Assay Method | Source |
| mGlu4 | Human | pEC50 | 7.3 – 7.4 | Calcium assay | |
| mGlu4 | Not specified | EC50 | 48.3 μM | Not specified | |
| mGlu8 | Not specified | EC50 | 56.2 μM | Not specified |
Note: Where species was not explicitly stated for EC50 values, it is noted as "Not specified". pEC50 values are the negative logarithm of EC50 values; a higher pEC50 indicates greater potency.
Functional Assays for Receptor Activation and Signal Transduction Profiling
Functional assays are critical for evaluating the ability of a ligand to activate a receptor and initiate downstream signaling events. For GPCRs like mGlu receptors, these assays measure changes in intracellular second messengers or receptor-mediated cellular responses.
Intracellular calcium mobilization assays are a frequently used method to assess the functional activity of GPCRs, particularly those coupled to Gq proteins. Although Group III mGlu receptors are primarily coupled to Gi/o proteins, inhibiting adenylyl cyclase, calcium mobilization assays have been successfully employed to study this compound's activity at mGlu4 and mGlu8. This can be achieved, for instance, by co-transfecting cells with a promiscuous Gα16 subunit, which redirects the signaling pathway towards the release of intracellular calcium upon receptor activation, regardless of the receptor's native coupling. In these assays, cells expressing the receptor of interest are loaded with a fluorescent calcium indicator dye, and changes in fluorescence intensity upon ligand application are measured to quantify receptor activation. Studies on this compound have utilized intracellular calcium mobilization assays to compare its functional responses on mGlu4 and mGlu8 subtypes, demonstrating the differences in full versus partial agonist activity.
Evaluation of G-Protein Coupling Efficiency
Studies evaluating the G-protein coupling efficiency of this compound have primarily focused on its differential activity at mGlu4 and mGlu8 receptors. Metabotropic glutamate receptors, as class C G-protein-coupled receptors (GPCRs), function as dimers and possess a large extracellular Venus Flytrap (VFT) domain where orthosteric ligands like this compound bind. nih.govresearchgate.net Agonist binding induces a conformational change in the VFT domain, leading to a closed state that is coupled to the activation of the heptahelical transmembrane domain responsible for G-protein activation. nih.govresearchgate.net
Research indicates that the difference in this compound's efficacy at mGlu4 and mGlu8 is linked to specific amino acid residues within the binding site that differ between the two subtypes. nih.gov Site-directed mutagenesis studies have shown that changing Ser157 and Gly158 in mGlu4 to their mGlu8 homologs (Alanine) turns this compound into a weak partial agonist, similar to its effect at wild-type mGlu8. nih.gov Conversely, introducing Ser and Gly residues into mGlu8 increases this compound's efficacy. nih.gov
Docking studies of this compound in a 3D model of the mGlu4 VFT domain have helped to characterize the roles of these residues. nih.gov mGlu4 Ser157 appears to be important for this compound binding, while Gly158 may facilitate a deeper positioning of the agonist within the cavity of lobe I of the VFT. nih.gov This deeper positioning is thought to ensure optimal interactions with residues in lobe II, leading to a fully closed VFT state and efficient receptor activation. nih.gov In contrast, the presence of a methyl group in mGlu8 (Alanine instead of Glycine) weakens interactions with lobe II residues, potentially resulting in a less stable or partially closed mGlu8 VFT. nih.gov This less optimal closure is proposed to lead to partial receptor activation and thus reduced G-protein coupling efficiency compared to mGlu4. nih.gov
The differential G-protein coupling efficiency of this compound at mGlu4 and mGlu8 highlights how subtle differences in receptor structure, specifically within the ligand-binding domain, can influence the conformational changes required for efficient G-protein activation. The binding of partial agonists like this compound at mGlu8 may result in a partial or less stable closure of the VFT domain, impacting the subsequent coupling to downstream signaling pathways. researchgate.net
While specific quantitative data tables detailing G-protein coupling efficiency (e.g., measurements of downstream signaling like IP production or cAMP inhibition) for this compound at mGlu4 and mGlu8 were mentioned in the context of mGlu receptor research, precise comparative data directly attributable to this compound's G-protein coupling efficiency in a readily extractable format were not consistently available across the search results. However, the functional outcomes, such as this compound being a full agonist at mGlu4 and a partial agonist at mGlu8, directly reflect differences in their G-protein coupling efficiency. nih.govnih.gov
Based on the research findings, the following table summarizes the observed functional efficacy of this compound at mGlu4 and mGlu8 receptors, which is indicative of its G-protein coupling efficiency at these subtypes:
| Receptor Subtype | This compound Efficacy |
| mGlu4 | Almost Full Agonist |
| mGlu8 | Weak and Partial Agonist |
This differential efficacy underscores the distinct G-protein coupling profiles elicited by this compound at these two closely related receptor subtypes.
Structural Biology and Molecular Interactions of Fp0429 with Metabotropic Glutamate Receptors
Binding Site Analysis within the Venus Flytrap (VFT) Domain of mGlu Receptors
The VFT domain of mGlu receptors is a bilobed structure that resembles a Venus flytrap, with the ligand binding within the cleft between the two lobes. abcam.cn Orthosteric ligands, such as glutamate (B1630785) and agonists like FP0429, bind to this site, inducing a conformational change from an open to a closed state. cnrs.frfrontiersin.orgnih.govresearchgate.netresearchgate.netelifesciences.org Analysis of the binding site reveals specific amino acid residues that are critical for ligand recognition and binding affinity.
Identification of Key Amino Acid Residues Governing this compound Binding (e.g., Ser157 and Gly158 in mGlu4)
Studies investigating the differential activity of this compound at mGlu4 and mGlu8 receptors have identified key amino acid residues within the VFT domain that play a significant role in its binding and efficacy. Specifically, Ser157 and Gly158 in the mGlu4 receptor are crucial determinants of this compound's preferential binding and activity. nih.govresearchgate.netscispace.comnus.edu.sg These residues are located within the glutamate binding pocket and differ between mGlu4 and mGlu8 receptors, where they are replaced by two alanine (B10760859) residues (Ala154 and Ala155 in mGlu8). nih.govresearchgate.netresearchgate.net These differences in amino acid composition contribute to the distinct pharmacological profiles of this compound at these two receptor subtypes. nih.govresearchgate.netresearchgate.net
Impact of Site-Directed Mutagenesis on this compound Efficacy and Potency
Site-directed mutagenesis experiments have provided compelling evidence for the critical role of Ser157 and Gly158 in mGlu4 function and this compound activity. Mutagenesis of Ser157 and Gly158 in mGlu4 to their mGlu8 counterparts (alanine) significantly altered the agonist profile of this compound, turning it into a weak partial agonist, similar to its activity at the wild-type mGlu8 receptor. nih.gov Conversely, introducing serine and glycine (B1666218) residues into the corresponding positions in mGlu8 increased the efficacy of this compound. nih.gov These findings highlight that these two residues are key molecular determinants governing the differential efficacy of this compound at mGlu4 and mGlu8 receptors. nih.govresearchgate.net
Table 1: Impact of Site-Directed Mutagenesis on this compound Efficacy
| Receptor Construct | Key Residues (mGlu4/mGlu8) | This compound Efficacy Profile | Source |
| Wild-type mGlu4 | Ser157, Gly158 | Almost full agonist | nih.govresearchgate.net |
| Wild-type mGlu8 | Ala154, Ala155 | Weak partial agonist | nih.govresearchgate.net |
| mGlu4 S157A/G158A mutant | Ala, Ala | Weak partial agonist | nih.gov |
| mGlu8 mutant (Ser, Gly) | Ser, Gly | Increased efficacy | nih.gov |
Ligand-Induced Conformational Dynamics of the VFT Domain
Binding of an orthosteric agonist to the VFT domain of mGlu receptors induces significant conformational changes. nih.govnih.govresearchgate.netnih.gov This dynamic process is fundamental to the activation mechanism of these receptors.
Induction of Closed-State Conformation upon this compound Binding
Like other orthosteric agonists, this compound binding to the VFT domain stabilizes a closed conformation. nih.govresearchgate.net In the absence of an agonist, the VFT domain typically exists in an open state. Upon agonist binding, the two lobes of the VFT domain move closer together, encapsulating the ligand within the binding pocket. cnrs.frfrontiersin.orgnih.govresearchgate.netresearchgate.netelifesciences.org This closed-state conformation is a prerequisite for the subsequent activation of the transmembrane domain and downstream signaling. nih.govcnrs.frnih.govfrontiersin.org
Proposed Mechanistic Model of Receptor Activation Initiated by this compound
The binding of this compound to the VFT domain initiates a cascade of conformational changes that lead to receptor activation. The proposed mechanistic model involves the stabilization of the closed-state conformation of the VFT domain upon this compound binding. nih.govnih.gov This closure is thought to trigger a rearrangement of the cysteine-rich domain (CRD) and the transmembrane domains (7TM). nih.govcnrs.frnih.gov Specifically, the conformational change in the VFT is transmitted through the CRD to the 7TM domain, leading to the formation of an active interface between the transmembrane helices, particularly TM6, which is essential for G protein coupling and activation. nih.govcnrs.frnih.gov The specific interactions of this compound within the binding pocket, influenced by residues like Ser157 and Gly158, are believed to dictate the stability and extent of this closed state, thus influencing the degree of receptor activation (full versus partial agonism). nih.govscispace.com
Computational Modeling and Molecular Docking Studies of this compound-Receptor Complexes
Computational approaches, such as molecular modeling and docking studies, have been valuable tools for investigating the interaction of this compound with mGlu receptors at an atomic level. nih.govcnrs.frnih.govnih.govscispace.combiorxiv.orgnih.gov These studies complement experimental data and provide insights into the binding pose of this compound within the VFT domain and the specific interactions it forms with surrounding amino acid residues.
Molecular docking of this compound into 3D homology models of the mGlu4 and mGlu8 VFT domains, often based on crystal structures of related mGlu receptors like mGlu1, has been performed. nih.govresearchgate.net These studies have helped to visualize the potential binding modes of this compound and to characterize the role of key residues like Ser157 and Gly158. nih.govresearchgate.netscispace.com Docking analysis suggested that mGlu4 Ser157 plays an important role in this compound binding, while Gly158 may facilitate a deeper positioning of the agonist within the binding cavity of lobe I, enabling optimal interactions with residues in lobe II in the fully closed state. nih.govscispace.com In contrast, the presence of alanine residues in mGlu8 at the corresponding positions is thought to weaken interactions and result in a less stable or partially closed VFT form, explaining the partial agonist activity of this compound at mGlu8. nih.gov These computational studies support the experimental mutagenesis data and provide a structural context for understanding the differential activity of this compound. nih.govresearchgate.netresearchgate.net
Table 2: Summary of Key Interactions from this compound Docking Studies (Illustrative based on findings)
| Receptor Subtype | Key Interacting Residues (Examples) | Proposed Role in Binding/Activity | Source |
| mGlu4 | Ser157, Gly158, residues in Lobe II | Ser157: Important for binding; Gly158: Deeper positioning, optimal Lobe II interactions, stable closed state | nih.govresearchgate.netscispace.com |
| mGlu8 | Ala154, Ala155, residues in Lobe II | Ala154/Ala155: Weaker interactions, less stable/partially closed state | nih.govresearchgate.net |
Structural Determinants Conferring Receptor Subtype Specificity for this compound (mGlu4 vs. mGlu8)
This compound, an amino-pyrrolidine tricarboxylic acid (APTC), demonstrates differential agonist activity between the closely related group III metabotropic glutamate receptors, mGlu4 and mGlu8. While this compound functions as an almost full agonist at mGlu4, it acts as a weak and partial agonist at mGlu8. sigmaaldrich.comfishersci.com This observed subtype selectivity is primarily attributed to subtle differences in the amino acid sequence within the orthosteric binding site located in the extracellular Venus Flytrap (VFT) domain of these receptors. sigmaaldrich.comfishersci.fi
Metabotropic glutamate receptors, like other class C G-protein-coupled receptors, possess a large extracellular VFT domain responsible for binding orthosteric ligands such as glutamate and its analogs, including this compound. fishersci.fi Agonist binding induces a conformational change in the VFT domain, transitioning from an open to a closed state, which is crucial for receptor activation.
Research focusing on elucidating the structural basis for this compound's differential efficacy at mGlu4 and mGlu8 identified two key residues within the binding pocket that differ between these highly homologous subtypes. sigmaaldrich.com These residues are Ser157 and Gly158 in mGlu4 (based on mGlu4 numbering), which are replaced by alanine residues in the corresponding positions in mGlu8. sigmaaldrich.com
Site-directed mutagenesis experiments provided compelling evidence for the critical role of these residues in determining this compound's efficacy and selectivity. sigmaaldrich.com When Ser157 and Gly158 in mGlu4 were mutated to alanine residues, mimicking the mGlu8 sequence, this compound's activity at the mutated mGlu4 receptor was significantly reduced, turning it into a weak partial agonist. sigmaaldrich.com Conversely, introducing serine and glycine residues into the mGlu8 receptor at the positions corresponding to mGlu4 Ser157 and Gly158 resulted in increased this compound efficacy at the mGlu8 receptor.
Computational docking studies of this compound within 3D models of the mGlu4 VFT domain have offered insights into the specific interactions mediated by these residues. mGlu4 Ser157 appears to play an important role in the initial binding of this compound. Furthermore, mGlu4 Gly158 is hypothesized to facilitate a deeper positioning of this compound within the cavity of lobe I of the VFT domain. This deeper penetration is thought to ensure optimal interactions with residues in lobe II, thereby promoting the fully closed state of the VFT domain necessary for full agonist activity.
In contrast, the presence of the bulkier methyl groups on the alanine residues in mGlu8, at the positions corresponding to mGlu4 Gly158, is believed to hinder the optimal positioning of this compound within the binding pocket. This steric interference weakens the interactions between this compound and residues in lobe II. The consequence of these altered interactions in mGlu8 is likely a less stable or only partially closed conformation of the mGlu8 VFT domain upon this compound binding, which explains its observed weak partial agonist activity compared to its full agonist activity at mGlu4. The differences in ionic and hydrogen bond networks formed between this compound and the binding sites of mGlu4 and mGlu8 also contribute to the differential activity. A noticeable shift in the positioning of this compound is observed in the mGlu8 model compared to mGlu4 due to the presence of the alanine methyl groups.
The following table summarizes the key residues and their impact on this compound activity:
| Receptor Subtype | Residues at Key Positions | This compound Activity | Proposed Structural Impact |
| mGlu4 | Ser157, Gly158 | Almost Full Agonist | Ser157 involved in binding; Gly158 allows deep positioning for optimal lobe II interaction and full VFT closure. |
| mGlu8 | Alanine (corresponding) | Weak Partial Agonist | Alanine residues (specifically corresponding to Gly158) hinder optimal positioning, weakening lobe II interactions and leading to less stable/partial VFT closure. |
These findings highlight how subtle variations in amino acid sequence within the orthosteric binding site can significantly influence the binding mode and the extent of conformational change induced by a ligand, thereby conferring subtype selectivity and differential functional outcomes for compounds like this compound at highly homologous receptors such as mGlu4 and mGlu8.
Preclinical Investigation of Fp0429 As a Research Tool in Neurological Models
In Vitro Studies in Cellular Systems
In vitro studies utilizing cellular systems have been instrumental in characterizing the activity of FP0429 and elucidating its effects on neuronal function. These studies often involve recombinant cells expressing specific mGluR subtypes, allowing for a focused examination of the compound's interaction with its targets. nih.govnih.gov
Assessment of this compound's Role in Modulating Neuronal Activity
This compound has been characterized as a selective agonist for Group III mGluRs, demonstrating differential activity at the mGlu4 and mGlu8 subtypes. Research indicates that this compound acts as an almost full agonist at the mGlu4 receptor, while it functions as a weak and partial agonist at the closely related mGlu8 subtype. nih.govnih.gov This differential agonism is a key aspect of this compound's utility as a research tool, allowing investigators to probe the distinct roles of mGlu4 and mGlu8 receptors in modulating neuronal activity.
Studies comparing the functional responses mediated by different agonists, including glutamate (B1630785), ACPT-I, and this compound, have been conducted to assess their activity on mGlu4 and mGlu8. nih.gov These experiments often involve transfecting cells with plasmids encoding the receptors and then assaying for intracellular calcium mobilization, a common downstream effect of mGluR activation. nih.gov The varying degrees of efficacy observed with this compound at mGlu4 versus mGlu8 highlight its selectivity within the Group III mGluR family.
| Compound | mGlu4 Activity | mGlu8 Activity |
| This compound | Almost Full Agonist | Weak Partial Agonist |
| Glutamate | Full Agonist | Full Agonist |
| ACPT-I | Agonist | Agonist |
Table 1: Summary of Agonist Activity on mGlu4 and mGlu8 Receptors nih.govnih.gov
Investigations into Downstream Cellular Effects Mediated by mGlu4/8 Agonism
The agonism of mGlu4 and mGlu8 receptors by compounds like this compound leads to downstream cellular effects mediated through G-protein coupling and subsequent signaling pathways. researchgate.net Investigations into these effects using this compound have provided insights into the activation mechanism of Group III mGluRs.
Site-directed mutagenesis studies, focusing on residues within the binding site that differ between mGlu4 and mGlu8, have been performed to understand the basis for this compound's differential efficacy. nih.govnih.gov For instance, mutating Ser157 and Gly158 of mGlu4 to their mGlu8 homologs (alanine) altered this compound's activity at mGlu4, turning it into a weak partial agonist. nih.govnih.gov Conversely, introducing serine and glycine (B1666218) residues into mGlu8 increased this compound's efficacy at this subtype. nih.govnih.gov These findings suggest that specific amino acid residues within the receptor binding pocket play a crucial role in determining the ligand's efficacy and the resulting receptor conformation, influencing downstream signaling. nih.govnih.gov Docking analyses have further supported these findings, characterizing the role of individual residues in this compound binding and the closure of the Venus Flytrap (VFT) domain of the receptor, which is essential for activation and downstream signaling. nih.govnih.gov
In Vivo Studies in Animal Models for Investigating mGluR-Related Pathophysiology
Animal models are indispensable tools in preclinical research for investigating the role of mGluRs in the pathophysiology of neurological disorders and for evaluating the potential of selective ligands like this compound. nih.govanr.fr While specific detailed in vivo study results utilizing this compound were not extensively available in the provided information, the relevance of its targets, mGlu4 and mGlu8, in various neurological contexts suggests potential areas of investigation for this compound.
Probing Neuromodulatory Roles in Central Nervous System Circuits
Group III mGluRs, including mGlu4 and mGlu8, are strategically localized in the central nervous system, often at presynaptic terminals, where they modulate neurotransmitter release. researchgate.net Agonists targeting these receptors can influence the activity of neuronal circuits. For instance, mGlu4 receptors are known to modulate both glutamatergic and GABAergic transmission, suggesting a role in regulating the balance between excitation and inhibition in the brain. molaid.com While direct studies with this compound in this specific context were not detailed, a selective mGlu4 agonist like this compound would be a valuable tool to probe these neuromodulatory roles in various CNS circuits using techniques applicable to animal models, such as electrophysiology or microdialysis to assess neurochemical changes. nih.gov
Utility in Models of Glutamatergic Dysregulation
Glutamatergic dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Given that this compound is a selective agonist of mGlu4 and mGlu8 receptors, which are involved in regulating glutamate release, it holds potential utility in animal models designed to study conditions characterized by altered glutamatergic signaling.
For example, mGlu4 receptor activation has been suggested as a potential target for conditions involving imbalances in glutamatergic transmission. molaid.com Similarly, mGlu8 receptors are also involved in modulating glutamatergic neurotransmission. While specific studies using this compound in models of glutamatergic dysregulation were not found, research utilizing other mGluR agonists in such models highlights the potential applications for this compound. Investigating the effects of this compound in relevant animal models could provide further insights into the therapeutic potential of targeting mGlu4 and mGlu8 in these conditions.
This compound as a Pharmacological Probe for Glutamatergic System Research
This compound serves as a valuable pharmacological probe for researchers investigating the glutamatergic system, particularly the function and activation mechanisms of Group III mGluRs. nih.govnih.gov Its selective agonism at mGlu4 and mGlu8, coupled with its differential efficacy between these two subtypes, makes it a useful tool for distinguishing the roles of these receptors in complex biological systems. nih.govnih.gov
Mechanistic Insights into Mglur Signaling Pathways Modulated by Fp0429
G-Protein Coupling and Activation upon FP0429 Binding
Group III mGluRs, including mGlu4 and mGlu8, are canonically coupled to Gi/o proteins. readthedocs.ionih.gov The binding of an orthosteric agonist like this compound to the VFT domain induces a conformational change that stabilizes a closed state. medchemexpress.comreadthedocs.io This structural rearrangement in the extracellular domain is then transduced to the transmembrane regions of the receptor homodimer, promoting the coupling and activation of intracellular G proteins, primarily Gi/o. readthedocs.io
Research has characterized this compound as an almost full agonist at the human mGlu4 receptor and a weak partial agonist at the human mGlu8 receptor. medchemexpress.com This differential efficacy between the two highly homologous subtypes has been investigated through site-directed mutagenesis and docking studies. medchemexpress.com Key to this difference are two specific amino acid residues within the glutamate (B1630785) binding pocket that vary between mGlu4 (Ser157 and Gly158) and mGlu8 (Alanine at equivalent positions). medchemexpress.com
Mutagenesis studies have shown that replacing Ser157 and Gly158 in mGlu4 with their mGlu8 counterparts (Alanine) transforms this compound into a weak partial agonist at the mutated mGlu4 receptor. medchemexpress.comuni.lu Conversely, introducing Ser and Gly residues into mGlu8 increases the efficacy of this compound at this subtype. medchemexpress.com Docking experiments suggest that mGlu4 Ser157 plays a significant role in the binding of this compound, while Gly158 appears to facilitate a deeper positioning of the agonist within lobe I of the VFT domain. medchemexpress.com This optimal positioning allows for enhanced interactions with residues in lobe II, leading to a fully closed VFT state and robust receptor activation. medchemexpress.com In contrast, the presence of a methyl group in the corresponding Alanine (B10760859) residues in mGlu8 weakens these interactions, potentially resulting in a less stable or only partially closed VFT conformation, which underlies the observed partial agonism of this compound at mGlu8. medchemexpress.com
While the primary coupling of Group III mGluRs is to Gi/o, there is evidence suggesting alternative signaling pathways depending on the neuronal context. For instance, presynaptic mGlu4 receptors in the cerebellar cortex have been shown to reduce glutamatergic transmission via a mechanism involving the Gαq – PLC pathway. Furthermore, the G-protein coupling of mGlu4 receptors, leading to the inhibition of adenylyl cyclase, can be insensitive to pertussis toxin (PTX) in certain cell types, potentially involving Gz proteins.
Here is a summary of the agonist activity of this compound on human mGlu4 and mGlu8 receptors:
| Receptor Subtype (Human) | Agonist Activity | EC50 (µM) | Reference |
|---|---|---|---|
| mGlu4 | Full Agonist | 48.3 (or 7.3-7.4 pEC50) | |
| mGlu8 | Partial Agonist | 56.2 |
Note: EC50 values may vary slightly depending on the specific assay conditions and study.
Intracellular Signaling Cascades Downstream of mGlu4 and mGlu8 Receptors
The canonical intracellular signaling cascade initiated by the activation of Gi/o-coupled Group III mGluRs, including mGlu4 and mGlu8, involves the inhibition of adenylyl cyclase. readthedocs.ionih.gov This inhibition leads to a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. readthedocs.ionih.gov Reduced cAMP levels, in turn, result in decreased activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates various intracellular proteins, modulating their function. nih.gov
Beyond the classical cAMP-dependent pathway, activation of mGlu8 receptors has been shown to influence other downstream effectors. These include the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels and the inhibition of L- and N-type voltage-gated Ca2+ channels. These effects on ion channels can directly impact neuronal excitability and neurotransmitter release.
Furthermore, studies on mGlu4 receptor signaling have revealed additional complexities. While mGlu4 activation is typically associated with inhibiting adenylyl cyclase, it can also negatively modulate the phosphoinositide 3-kinase (PI3K) pathway in certain cellular contexts. However, it is important to note that in other cell types, mGlu4 activation has been reported to stimulate the PI3K pathway, highlighting potential cell-type specific signaling. G-protein coupled receptor signaling mediated by Gαi can also influence the Sonic Hedgehog (SHH) pathway by reducing intracellular cAMP concentrations. Activation of mGlu4 receptors has been linked to a decrease in the levels of Gli-1, a key transcription factor in the SHH pathway.
Influence on Synaptic Transmission and Plasticity in Neuronal Networks
The predominant presynaptic localization of Group III mGluRs, including mGlu4 and mGlu8, positions them as key regulators of neurotransmitter release and, consequently, synaptic transmission. nih.gov By acting as autoreceptors for glutamate, mGlu8 receptors, through their Gi/o coupling, inhibit glutamate release, contributing to the maintenance of glutamatergic transmission homeostasis. Similarly, these receptors can function as heteroreceptors on terminals releasing other neurotransmitters, such as GABA, thereby modulating their release as well. nih.gov
The activation of presynaptic Group III mGluRs by agonists, such as the broad-spectrum agonist L-AP4, leads to a reduction in glutamate release from nerve terminals. This inhibition of neurotransmitter release is a fundamental mechanism by which these receptors modulate the strength and dynamics of synaptic transmission within neuronal networks.
Comparative Analysis of Fp0429 Within the Mglur Ligand Repertoire
Comparison with Endogenous Orthosteric Agonists (e.g., L-Glutamic Acid, L-AP4)
Endogenous agonists like L-Glutamic Acid and L-AP4 interact with mGluRs at the orthosteric binding site located within the Venus Flytrap (VFT) domain of the receptor ebi.ac.ukacs.org. L-Glutamic Acid is the primary excitatory neurotransmitter in the vertebrate nervous system and acts as an agonist at all mGluR subtypes fishersci.cawikipedia.org. L-AP4 (L-2-amino-4-phosphonobutyric acid) is a well-established selective agonist for Group III mGlu receptors, including mGluR4, mGluR6, mGluR7, and mGluR8 wikipedia.orgbio-techne.com.
Compared to L-Glutamic Acid, which is a pan-mGluR agonist, FP0429 exhibits a more restricted selectivity profile, primarily targeting Group III receptors, specifically mGlu4 and mGlu8 nih.govmedchemexpress.cn. This difference in selectivity suggests that while both compounds interact with the orthosteric site, the specific structural features of this compound allow for differential interactions with the various mGluR subtypes compared to the broad binding of L-Glutamic Acid.
When compared to L-AP4, another Group III selective agonist, this compound shows a similar preference for this receptor group. However, their efficacy profiles within Group III can differ. Research indicates that this compound is a full agonist at mGlu4 receptors, while it acts as a partial agonist at mGlu8 receptors nih.govmedchemexpress.cn. L-AP4 is described as a group-selective agonist for Group III mGluRs, acting at mGluR4, mGluR6, mGluR7, and mGluR8 with varying potencies (EC50 values) bio-techne.com. For instance, L-AP4 shows EC50 values in the range of 0.1-0.13 μM for mGlu4, 0.29 μM for mGlu8, 1.0-2.4 μM for mGlu6, and 249-337 μM for mGlu7 bio-techne.com. This indicates that while both target Group III, their relative potency and efficacy across the individual subtypes within this group can vary.
Distinctive Features Compared to Other Synthetic mGluR Agonists (e.g., LSP4-2022, cinnabarinic acid)
This compound also presents distinctive features when compared to other synthetic mGluR agonists such as LSP4-2022 and cinnabarinic acid. LSP4-2022 is characterized as a potent and brain-penetrant mGlu4-selective orthosteric agonist with an EC50 of 0.11 μM medchemexpress.com. Cinnabarinic acid, an endogenous metabolite, has been identified as a partial agonist of mGlu4 receptors with no observed activity at other mGlu receptor subtypes researchgate.netmedchemexpress.comresearchgate.nethmdb.camdpi.com.
Comparing this compound to LSP4-2022, both compounds are described as mGlu4 agonists. LSP4-2022 is highlighted for its high potency and selectivity for mGlu4 medchemexpress.com. This compound is also a full mGlu4 agonist nih.govmedchemexpress.cn. While both target mGlu4, their activity at other Group III receptors, particularly mGlu8, differs. This compound is a partial agonist at mGlu8, whereas LSP4-2022 is primarily characterized by its mGlu4 selectivity nih.govmedchemexpress.cnmedchemexpress.com. This suggests potential structural differences that lead to the differential activity at mGlu8.
Cinnabarinic acid, like this compound, acts as an mGlu4 agonist researchgate.nethmdb.camdpi.com. However, cinnabarinic acid is described as a partial agonist at mGlu4 receptors researchgate.nethmdb.camdpi.com, while this compound is a full agonist at this subtype nih.govmedchemexpress.cn. Cinnabarinic acid binds within the glutamate-binding pocket of mGlu4 researchgate.netmdpi.com. The difference in efficacy (full vs. partial agonism) between this compound and cinnabarinic acid at mGlu4 indicates variations in how these molecules interact with the orthosteric binding site and induce conformational changes in the receptor.
Here is a comparative overview of the agonists discussed:
| Compound | Origin | Primary Target Group | mGlu4 Activity | mGlu8 Activity | Other mGluR Activity | PubChem CID |
| L-Glutamic Acid | Endogenous | All Groups | Agonist | Agonist | Agonist at all | 33032 wikipedia.orgciteab.com |
| L-AP4 | Endogenous | Group III | Agonist | Agonist | Agonist at mGluR6, mGluR7 bio-techne.com | 179394 wikipedia.orgwikidata.orgguidetopharmacology.org |
| This compound | Synthetic | Group III | Full Agonist | Partial Agonist | Selective vs Group I/II | Not readily available in standard databases under "this compound", but linked to CHEMBL212233 ontosight.ai |
| LSP4-2022 | Synthetic | Group III (Selective) | Potent Agonist | Not specified as primary activity | mGlu4 selective medchemexpress.com | 71041983 nih.govnih.govguidetopharmacology.org |
| Cinnabarinic acid | Endogenous | Group III (Selective) | Partial Agonist | No activity | No activity at other subtypes researchgate.netmdpi.com | 114918 nih.govuni.lu |
Note: PubChem CID for this compound is linked to CHEMBL212233 in some sources, but a direct CID for "this compound" as the primary identifier was not consistently found across all standard PubChem searches. The chemical name (2S,4S)-4-amino-1-((E)-3-carboxyacryloyl)pyrrolidine-2,4-dicarboxylic acid is associated with CHEMBL212233 ontosight.ai.
Structure-Activity Relationship (SAR) of APTCs and its Relevance to this compound's Activity Profile
This compound belongs to the class of amino-pyrrolidine tricarboxylic acids (APTCs) nih.gov. The design and synthesis of APTCs were aimed at developing new selective Group III mGlu agonists nih.govresearchgate.net. The core structure of APTCs includes a pyrrolidine (B122466) ring with multiple carboxyl groups . In the case of this compound, the structure features a pyrrolidine ring substituted with a 4-amino group and two carboxylic acid groups at positions 2 and 4, along with a 3-carboxyacryloyl group attached to the nitrogen of the pyrrolidine ring ontosight.ai.
The SAR of APTCs, including this compound, highlights the importance of specific structural elements for their mGluR activity and selectivity. Docking studies suggest that the additional carboxyl group present in APTCs enhances interactions with the Venus Flytrap (VFT) domain of mGlu receptors . This enhanced interaction is proposed to contribute to the receptor subtype specificity observed with APTCs, unlike broader inhibitors like tPDC .
The differential activity of this compound at mGlu4 (full agonist) and mGlu8 (partial agonist) has been investigated to gain insight into the activation mechanism of mGlu receptors nih.gov. Site-directed mutagenesis studies focusing on two residues within the binding site that differ between mGlu4 and mGlu8 (Ser157 and Gly158 in mGlu4, which are alanines in mGlu8) revealed their crucial role in this compound's differential efficacy nih.govresearchgate.net. Specifically, Ser157 in mGlu4 appears important for this compound binding, while Gly158 may facilitate a deeper positioning of the agonist in the binding cavity, optimizing interactions necessary for the fully closed state of the VFT domain and thus full receptor activation nih.gov. The presence of alanine (B10760859) at the equivalent position in mGlu8 is thought to weaken these interactions, leading to a less stable or partially closed VFT form and resulting in partial receptor activation by this compound nih.gov. This demonstrates how subtle differences in the receptor binding site, influenced by the specific structure of the APTC ligand, can significantly impact the functional outcome (full vs. partial agonism).
The SAR studies on APTCs, exemplified by the detailed analysis of this compound's interaction with mGlu4 and mGlu8, provide valuable insights into the molecular determinants of Group III mGlu receptor activation and the design of subtype-selective ligands.
Future Directions and Advanced Research Perspectives for Fp0429
Development of Novel FP0429 Analogs with Modulated Selectivity or Potency
A key area for future research involves the rational design and synthesis of novel this compound analogs. The observed difference in efficacy between mGlu4 and mGlu8 receptors, attributed partly to specific residues within the binding site like Ser157 and Gly158 in mGlu4, provides a structural basis for developing analogs with altered selectivity and potency. researchgate.net Site-directed mutagenesis studies have shown that modifying these residues can significantly impact this compound's agonist activity. researchgate.net
Future efforts will likely involve structure-activity relationship (SAR) studies building upon the APTC scaffold of this compound. By systematically modifying different parts of the this compound molecule, researchers can investigate how these changes affect binding affinity and functional activity at mGlu4, mGlu8, and potentially other mGluR subtypes. The goal is to create analogs with enhanced selectivity for mGlu4, reduced activity at mGlu8, or even novel pharmacological profiles, such as positive or negative allosteric modulation. researchgate.net Parallel chemistry approaches, similar to those used in the initial development of APTCs, could accelerate the synthesis and screening of large libraries of potential analogs. researchgate.net
Such analog development is crucial for several reasons:
Improving Selectivity: Minimizing off-target effects by creating compounds highly selective for a single mGluR subtype, particularly mGlu4, which is a target of interest for various neurological conditions.
Optimizing Potency: Developing analogs with increased potency at desired targets could allow for lower effective concentrations.
Exploring Diverse Modulatory Effects: Beyond full agonism, future analogs could be designed as partial agonists, antagonists, or allosteric modulators to fine-tune receptor activity in different pathological contexts. researchgate.net
Understanding the specific interactions between this compound and key residues in the mGluR binding site, as suggested by docking studies, will be instrumental in guiding the design of these novel compounds. researchgate.net
Integration of this compound in Multi-Target Pharmacological Strategies for Complex Neurological Research
Neurological disorders are often characterized by complex pathophysiology involving multiple interconnected pathways and cellular targets. frontiersin.orgfrontiersin.org While this compound shows promise as a selective mGlu4 agonist, future research is expected to explore its integration into multi-target pharmacological strategies. This approach acknowledges that simultaneously modulating multiple relevant targets may offer more robust and effective therapeutic outcomes compared to targeting a single pathway. frontiersin.orgunisi.it
Research could investigate the synergistic effects of combining this compound with compounds that modulate other neurotransmitter systems (e.g., glutamatergic, GABAergic, dopaminergic) or pathways implicated in neuroinflammation, oxidative stress, or protein aggregation, which are often involved in neurological diseases. frontiersin.orgnih.gov For example, given the role of glutamatergic signaling in various neurological functions and dysfunctions, combining mGluR modulation with interventions targeting ionotropic glutamate (B1630785) receptors or glutamate transporters could be explored.
Furthermore, this compound could be studied in conjunction with multi-target directed ligands (MTDLs) or in the context of polypharmacology, where a single compound is designed to interact with multiple targets. unisi.it While this compound itself is relatively selective, understanding its effects within the broader context of neuronal networks and in combination with other agents is crucial for its potential application in complex conditions like neurodegenerative diseases, psychiatric disorders, and epilepsy. frontiersin.orgfrontiersin.org Research in this area would likely involve complex in vitro and in vivo models that better recapitulate the multifactorial nature of these diseases.
Application of Advanced Biophysical Techniques for Deeper this compound-Receptor Interaction Characterization
A comprehensive understanding of how this compound interacts with its target receptors at a molecular level is fundamental for guiding future drug design and therapeutic strategies. Advanced biophysical techniques offer powerful tools to gain deeper insights into these interactions.
Techniques such as Surface Plasmon Resonance (SPR) or Grating-Coupled Interferometry (GCI) can provide detailed kinetic and affinity data for this compound binding to mGlu4 and mGlu8 receptors. biocompare.comcriver.comdiva-portal.org These methods allow for real-time monitoring of binding events, providing association and dissociation rates (k_on and k_off) and equilibrium dissociation constants (K_D). criver.comdiva-portal.org Comparing the binding kinetics of this compound and its future analogs to both wild-type and mutant receptors (e.g., those with modifications at Ser157 and Gly158) can illuminate the molecular basis for observed differences in potency and efficacy. researchgate.net
Other biophysical methods can provide complementary information. Differential Scanning Calorimetry (DSC) can assess the thermal stability of the receptor in the presence and absence of this compound, indicating binding-induced conformational changes. criver.comnih.gov Techniques like Circular Dichroism (CD) or Fourier-Transform Infrared (FTIR) spectroscopy can offer insights into potential changes in the secondary structure of the receptor upon ligand binding. biocompare.comcriver.com
Furthermore, advanced structural techniques such as cryo-electron microscopy (cryo-EM) or X-ray crystallography could be employed to determine the high-resolution three-dimensional structure of mGlu4 and mGlu8 receptors in complex with this compound and its analogs. researchgate.net These structures would provide invaluable atomic-level details of the binding pose and the conformational changes induced by ligand binding, which are critical for rational drug design and the development of more selective and potent compounds. researchgate.net Biophysical characterization can also extend to understanding the impact of this compound binding on receptor dimerization and interaction with downstream signaling proteins, further elucidating its mechanism of action. researchgate.net
Q & A
Basic: How should researchers design a controlled experiment to assess FP0429’s biochemical efficacy?
Methodological Answer:
- Control Groups: Establish placebo and active comparator groups to isolate this compound’s effects. Use randomization to minimize bias .
- Variables: Standardize dosage, administration routes (e.g., oral vs. intravenous), and environmental conditions (pH, temperature).
- Statistical Power: Calculate sample size using power analysis (α=0.05, β=0.20) to ensure detectability of clinically meaningful effects .
- Framework: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .
Example Table:
| Variable | Experimental Group | Control Group |
|---|---|---|
| Dosage (mg/kg) | 50 | 0 (placebo) |
| Administration | Intravenous | Oral |
| Sample Size | n=30 | n=30 |
Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Methodological Answer:
- Regression Models: Use nonlinear regression (e.g., sigmoidal Emax model) to quantify EC50 and efficacy plateau .
- ANOVA: Compare dose cohorts for significant variance; apply Tukey’s post-hoc test for pairwise comparisons .
- Software: Implement tools like R/Python for reproducible analysis; validate assumptions (normality, homoscedasticity) .
Advanced: How can researchers resolve contradictions in reported mechanisms of action for this compound?
Methodological Answer:
- Systematic Review: Aggregate preclinical studies to identify confounding variables (e.g., cell lines, assay protocols) .
- Sensitivity Analysis: Test robustness of conclusions by iteratively excluding outlier datasets .
- Meta-Analysis: Pool effect sizes using random-effects models to account for heterogeneity .
Example Workflow:
Identify conflicting studies (e.g., Study A: IC50=10µM; Study B: IC50=25µM).
Replicate assays under standardized conditions.
Apply Bayesian hierarchical modeling to reconcile discrepancies .
Advanced: What strategies optimize this compound’s formulation for enhanced bioavailability?
Methodological Answer:
- Design of Experiments (DOE): Test excipient ratios (e.g., surfactants vs. polymers) using factorial designs .
- In Vitro-In Vivo Correlation (IVIVC): Link dissolution profiles to pharmacokinetic data via Level A correlation .
- Analytical Techniques: Use HPLC-MS to quantify plasma concentrations and model absorption kinetics .
Example DOE Table:
| Factor | Low Level | High Level |
|---|---|---|
| Surfactant (%) | 0.5 | 2.0 |
| Polymer (%) | 10 | 20 |
| Mixing Time (min) | 5 | 15 |
Basic: How to validate analytical methods for detecting this compound in complex matrices?
Methodological Answer:
- Validation Parameters: Assess limit of detection (LOD), limit of quantification (LOQ), specificity, and recovery rates .
- Matrix Effects: Spike this compound into biological fluids (e.g., plasma) and compare recovery to pure solvent .
- Guidelines: Follow ICH Q2(R1) for method validation .
Advanced: What methodologies enable comparative efficacy analysis between this compound and structural analogs?
Methodological Answer:
- Network Meta-Analysis: Rank compounds by efficacy/safety using mixed-treatment comparison models .
- In Silico Docking: Predict binding affinities via molecular dynamics simulations (e.g., AutoDock Vina) .
- Transcriptomics: Compare gene expression profiles post-treatment to identify unique pathways .
Basic: How to design long-term stability studies for this compound under varying storage conditions?
Methodological Answer:
- ICH Guidelines: Conduct accelerated stability testing (40°C/75% RH) and extrapolate shelf life via Arrhenius equations .
- Degradation Markers: Monitor impurities using stability-indicating assays (e.g., forced degradation under UV/acid) .
Advanced: How to investigate synergistic effects of this compound with adjuvant therapies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
